3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound with a unique structure that includes a bromine and fluorine-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the lithiation of 1-bromo-4-fluorobenzene, followed by a reaction with a suitable organometallic reagent to introduce the dimethylpropan-1-ol moiety . The reaction conditions often include the use of a lithium base in the presence of a solvent to facilitate the lithiation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic ring can undergo reduction reactions to form more saturated compounds.
Substitution: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the aromatic ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-fluorophenyl)propionic acid
- 2-(5-Bromo-2-fluorophenyl)propan-2-amine
- (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
Uniqueness
3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, such as the dimethylpropan-1-ol moiety, which distinguishes it from other similar compounds. This unique structure can result in different reactivity and binding properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14BrFO |
---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3 |
InChI Key |
JKAQIVOMQUXUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Br)F)CO |
Origin of Product |
United States |
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